molecular formula C21H18N2O2 B3053332 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide CAS No. 5320-16-1

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide

Cat. No.: B3053332
CAS No.: 5320-16-1
M. Wt: 330.4 g/mol
InChI Key: VBMLEMZOJKFCKP-UHFFFAOYSA-N
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Description

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-phenylmethoxybenzaldehyde with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: Known for its use as a protease inhibitor.

    Phenylmethoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.

    Aminobenzamide: Used in the synthesis of pharmaceuticals and dyes.

Uniqueness

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

2-[(4-Phenylmethoxyphenyl)methylideneamino]benzamide, with the CAS number 5320-16-1, is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}

This molecular formula indicates the presence of two nitrogen atoms and one oxygen atom, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby potentially reducing inflammation and associated symptoms. The compound's mechanism of action can be summarized as follows:

  • Enzyme Inhibition : It inhibits enzymes that play a role in inflammatory responses.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory : Potential to reduce inflammation through enzyme inhibition.
  • Anticancer : Investigated for its ability to inhibit cancer cell proliferation.
  • Antimicrobial : Preliminary findings suggest possible antimicrobial activity against certain pathogens.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of this compound significantly reduced inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Potential :
    • In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models.
  • Antimicrobial Activity :
    • Laboratory tests showed that the compound exhibited activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityTest ModelResultReference
Anti-inflammatoryIn vitroReduced cytokine levels
AnticancerCancer cell linesDose-dependent inhibition of growth
AntimicrobialBacterial strainsEffective against Gram-positive bacteria

Properties

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-21(24)19-8-4-5-9-20(19)23-14-16-10-12-18(13-11-16)25-15-17-6-2-1-3-7-17/h1-14H,15H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMLEMZOJKFCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355248
Record name 2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-16-1
Record name 2-[(4-phenylmethoxyphenyl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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